molecular formula C10H9F4NO B13045963 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone

Cat. No.: B13045963
M. Wt: 235.18 g/mol
InChI Key: ZLHVUQFDLJSNAF-UHFFFAOYSA-N
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Description

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone is a fluorinated organic compound with the molecular formula C10H9F4NO and a molecular weight of 235.18 g/mol . This compound is characterized by the presence of both amino and ketone functional groups, along with fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing process.

Chemical Reactions Analysis

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

ZLHVUQFDLJSNAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N

Origin of Product

United States

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